
CCG-100602
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCG-100602 involves several steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a series of reactions involving benzyl alcohol, iron (III) acetylacetonate, and sodium carbonate in heptane under reflux conditions.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced using N-hydroxyphthalimide, dimethyl azodicarboxylate, and triphenylphosphine in tetrahydrofuran at room temperature.
Coupling with 4-Chloroaniline: The intermediate is then coupled with 4-chloroaniline in dichloromethane at 0°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
CCG-100602 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the trifluoromethyl and chlorophenyl groups .
Common Reagents and Conditions
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Introduction to CCG-100602
This compound is a small molecule inhibitor that targets the RhoA/MRTF/SRF signaling pathway, which plays a crucial role in various cellular processes, including fibrosis and muscle cell differentiation. This compound has garnered attention in scientific research for its potential applications in treating fibrotic diseases and cancer.
Fibrosis Inhibition
This compound has been shown to effectively inhibit fibrogenesis in various cell types. Research indicates that it reduces matrix stiffness and inhibits the transforming growth factor beta (TGF-β) signaling pathway, which is often implicated in fibrotic diseases.
- Study Findings : In human colonic myofibroblasts, treatment with this compound significantly repressed the expression of alpha-smooth muscle actin and collagen, key markers of fibrosis. This was demonstrated through both protein expression analysis and gene expression assays, where this compound treatment led to a reduction in mRNA levels of these fibrotic markers (ACTA2 and col1A1) .
Cancer Research
This compound has also been investigated for its anti-cancer properties, particularly in prostate cancer. It inhibits RhoA/C-mediated signaling pathways that are crucial for cancer cell proliferation and survival.
- Mechanism of Action : The compound has been reported to inhibit SRF-driven luciferase expression in prostate cancer cells with an IC50 value of 9.8 µM, demonstrating its potency as an anti-cancer agent . Inhibition of this pathway can lead to reduced tumor growth and metastasis.
Vascular Smooth Muscle Cell Regulation
Recent studies have highlighted the specificity of this compound in regulating vascular smooth muscle cells (VSMCs). It selectively attenuates the activation of SRF/myocardin in VSMCs from hypertensive rats without affecting those from normotensive rats.
- Experimental Evidence : In experiments with thoracic aorta VSMCs from spontaneously hypertensive rats (SHR), treatment with this compound resulted in decreased SRF/myocardin activity, suggesting its potential use in managing hypertension-related vascular remodeling .
Table 1: Summary of this compound Applications
Table 2: Mechanistic Insights
Mechanism | Description | Reference |
---|---|---|
RhoA/MRTF/SRF Pathway | Key pathway involved in fibrosis and cancer | |
TGF-β Signaling | Inhibition leads to reduced fibrogenesis | |
Selectivity | Does not affect normotensive VSMCs |
Case Study 1: Fibrosis Reduction in Myofibroblasts
In a controlled study involving human colonic myofibroblasts, researchers treated cells with TGF-β to induce a fibrogenic phenotype. Subsequent treatment with this compound resulted in:
- Reduction of F-actin Formation : Visualized through immunofluorescence microscopy.
- Downregulation of Fibrotic Markers : Significant decrease in ACTA2 and col1A1 mRNA levels was observed, indicating effective inhibition of fibrogenesis .
Case Study 2: Prostate Cancer Cell Line Analysis
In prostate cancer cell lines, the application of this compound was evaluated for its impact on cell viability and proliferation:
Mechanism of Action
CCG-100602 exerts its effects by specifically inhibiting the myocardin-related transcription factor A and serum response factor signaling pathways. It blocks the nuclear localization of myocardin-related transcription factor A, thereby inhibiting the fibrogenic transcription factor serum response factor . This inhibition leads to a reduction in the expression of genes associated with fibrosis and other pathological processes .
Comparison with Similar Compounds
Similar Compounds
CCG-1423: An analog of CCG-100602 with similar efficacy but higher cytotoxicity.
CCG-203971: Another analog with similar biological activities but different stereoisomeric properties.
Uniqueness
This compound is unique due to its improved selectivity, potency, and reduced cytotoxicity compared to its parent compound CCG-1423 . It also has a distinct mechanism of action, specifically targeting the myocardin-related transcription factor A and serum response factor signaling pathways .
Biological Activity
CCG-100602 is a selective inhibitor of the myocardin-related transcription factor (MRTF)/serum response factor (SRF) signaling pathway, which plays a significant role in various pathological conditions, including vascular stiffness and fibrosis. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and implications for therapeutic applications.
This compound functions primarily by inhibiting the nuclear localization of MRTF-A and MRTF-B, which are crucial for SRF-mediated transcription. This inhibition leads to a decrease in the expression of SRF-regulated genes associated with vascular smooth muscle cell (VSMC) stiffness and myofibroblast differentiation. The compound has been shown to selectively target VSMCs from hypertensive models without affecting those from normotensive controls, indicating its specificity in pathological contexts .
In Vitro Studies
In vitro studies have demonstrated that treatment with this compound at a concentration of 25 μmol/L for 24 hours significantly reduces the expression of SRF and myocardin in VSMCs isolated from spontaneously hypertensive rats (SHR). This reduction is not observed in VSMCs from Wistar-Kyoto (WKY) rats, highlighting the compound's selective action on hypertensive cells .
Table 1: Effects of this compound on SRF and Myocardin Expression
Treatment | SRF Expression (Relative Units) | Myocardin Expression (Relative Units) |
---|---|---|
Control (WKY) | 1.0 | 1.0 |
Control (SHR) | 2.5 | 2.3 |
This compound (SHR) | 0.8 | 0.7 |
The data indicate a marked decrease in both SRF and myocardin levels following treatment with this compound in SHR-derived VSMCs .
In Vivo Studies
In vivo experiments have further validated the therapeutic potential of this compound. In animal models, administration of the compound resulted in decreased vascular stiffness and improved functional outcomes in hypertensive rats. The compound was administered at a dosage of 100 mg/kg via intraperitoneal injection, demonstrating significant reductions in collagen deposition and other markers of fibrosis .
Case Study: Hypertensive Rat Model
A study involving SHR treated with this compound showed:
- Reduction in Aortic Stiffness : Measured using non-invasive imaging techniques.
- Decreased Collagen Content : Histological analysis revealed a significant reduction in collagen fibers within the thoracic aorta.
- Improved Vascular Function : Enhanced vasodilation responses were observed post-treatment.
Implications for Therapeutic Applications
The findings regarding this compound suggest its potential as a therapeutic agent for conditions characterized by excessive vascular stiffness and fibrosis, such as hypertension and heart failure. By selectively targeting the SRF/MRTF signaling pathway, this compound could offer a novel approach to managing these conditions without affecting normal vascular function.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of CCG-100602, and how does it inhibit MRTF-A/SRF signaling?
this compound selectively blocks the nuclear localization of myocardin-related transcription factor A (MRTF-A), thereby inhibiting serum response factor (SRF)-driven transcription. This occurs via suppression of RhoA/C-mediated signaling, which is critical for SRF activation. Methodologically, luciferase reporter assays in PC-3 prostate cancer cells are used to quantify SRF activity, with an IC50 of 9.8 µM .
Q. How does this compound reduce fibrogenic gene expression (e.g., α-SMA, collagen) in cellular models?
At 10 µM, this compound significantly downregulates α-SMA and collagen type 1 (COL1A1) mRNA and protein levels, as validated by qPCR and immunofluorescence microscopy. Researchers should include dose-response curves (e.g., 3–30 µM) and normalize data to housekeeping genes like GAPDH. Negative controls (e.g., DMSO vehicle) are essential to confirm specificity .
Q. What are the key differences in cytotoxicity between this compound and its parent compound, CCG-1423?
this compound exhibits reduced cytotoxicity compared to CCG-1423, as shown by MTT assays. For example, this compound maintains >80% cell viability at 30 µM in hASCs, whereas CCG-1423 causes significant cell death. Researchers should use cytotoxicity assays (e.g., MTT, LDH) alongside functional studies to balance efficacy and toxicity .
Advanced Research Questions
Q. How can researchers design experiments to validate the selectivity of this compound in hypertensive vs. normotensive models?
Use aortic vascular smooth muscle cells (VSMCs) from spontaneously hypertensive rats (SHR) and normotensive controls (e.g., WKY rats). Measure SRF/myocardin activity via Western blot (e.g., α-SMA, MYH11) and atomic force microscopy (AFM) to assess cell stiffness. This compound selectively reduces stiffness and SRF targets in SHR-derived cells but not WKY, requiring paired statistical comparisons (e.g., ANOVA with post-hoc tests) .
Q. What methodologies resolve discrepancies in this compound’s effects across cell lines (e.g., prostate cancer vs. fibroblast models)?
Discrepancies may arise from cell-type-specific RhoA/C signaling or MRTF-A expression levels. Address this by:
- Profiling baseline RhoA activity via G-LISA assays.
- Using siRNA knockdown to confirm MRTF-A dependence.
- Cross-validating results in ≥3 cell lines (e.g., PC-3, synoviocytes, VSMCs) .
Q. How should researchers optimize dosing protocols for in vivo studies of this compound?
In SHR models, administer this compound intraperitoneally at 10 mg/kg/day for two weeks. Monitor aortic compliance via pulse wave velocity and confirm target engagement by quantifying nuclear MRTF-A (immunohistochemistry). Include pharmacokinetic analyses (e.g., plasma half-life) to refine dosing intervals .
Q. Methodological Guidance
Q. What controls are critical when assessing this compound’s impact on SRF-driven transcription?
- Positive controls: Cells treated with Rho activator CN03.
- Negative controls: Cells transfected with SRF-specific siRNA or treated with SRF inhibitors (e.g., CCG-1423).
- Vehicle controls: DMSO at equivalent concentrations .
Q. How can researchers quantify this compound’s effects on cytoskeletal reorganization?
Use phalloidin staining for F-actin and high-content imaging to quantify stress fiber density. Pair with traction force microscopy to measure cellular contractility, ensuring ≥30 cells/condition for statistical power .
Q. Data Contradiction Analysis
Q. How to interpret conflicting reports on this compound’s cytotoxicity in different studies?
Variations may stem from cell-specific metabolic rates or assay conditions (e.g., serum concentration). Mitigate by:
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF6N2O2/c22-16-3-5-17(6-4-16)29-18(31)12-2-1-7-30(11-12)19(32)13-8-14(20(23,24)25)10-15(9-13)21(26,27)28/h3-6,8-10,12H,1-2,7,11H2,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQCFMZWVKQBAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.